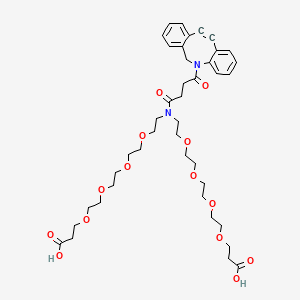

DBCO-N-bis(PEG4-acid)

Description

Foundational Concepts of Click Chemistry in Modern Chemical Biology

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are modular, high-yielding, and produce minimal byproducts. numberanalytics.comwikipedia.orgeurofinsgenomics.com These reactions are characterized by their simplicity, specificity, and the ability to be performed under mild, often aqueous, conditions. eurofinsgenomics.comresearchgate.net The core principle of click chemistry is to use a few reliable and versatile reactions to join molecular building blocks, much like clicking together Lego bricks. wikipedia.org This approach has revolutionized various scientific fields, including drug discovery, materials science, and molecular biology. eurofinsgenomics.comspringerprofessional.de

A key feature of click chemistry is its bioorthogonality, meaning the reactions can proceed in complex biological environments without cross-reacting with the vast array of functional groups present in biomolecules. numberanalytics.comacs.org This has made click chemistry an invaluable tool for applications such as bioconjugation, where a biomolecule is linked to a reporter molecule or another probe. numberanalytics.comwikipedia.org

Design Paradigms for Dibenzocyclooctyne (DBCO) Derivatives in Bioorthogonal Chemistry

The rational design of cyclooctynes is crucial for optimizing SPAAC reactions. magtech.com.cn Dibenzocyclooctyne (DBCO) is a popular class of strained alkynes that features benzene (B151609) rings fused to the cyclooctyne (B158145) core. nih.gov This fusion further increases the ring strain, enhancing the reactivity of the alkyne towards azides. nih.govrsc.org

However, the hydrophobicity of the DBCO core can sometimes lead to challenges with colloidal stability when functionalizing nanoparticles. acs.org To address this and to introduce additional functionalities, various DBCO derivatives have been synthesized. These modifications can include the introduction of polyethylene (B3416737) glycol (PEG) spacers, which enhance aqueous solubility and reduce steric hindrance. conju-probe.com The strategic placement of functional groups on the DBCO scaffold allows for the creation of heterobifunctional linkers, enabling the conjugation of multiple molecules. conju-probe.comsmolecule.com

Strategic Positioning of DBCO-N-bis(PEG4-acid) in Contemporary Chemical Research

DBCO-N-bis(PEG4-acid) is a branched, heterobifunctional linker that embodies the principles of advanced bioorthogonal chemistry. bioglyco.commedchemexpress.combroadpharm.com This molecule features a central DBCO group for catalyst-free click chemistry with azide-modified molecules. medchemexpress.combroadpharm.com It also possesses two tetraethylene glycol (PEG4) chains, each terminating in a carboxylic acid group. bioglyco.commedchemexpress.com

The strategic design of DBCO-N-bis(PEG4-acid) offers several advantages for researchers:

Bioorthogonality : The DBCO group allows for highly specific and biocompatible conjugation to azide-containing molecules via SPAAC. conju-probe.commedchemexpress.com

Bifunctionality : The two carboxylic acid groups provide reactive handles for conjugation to primary amines through the formation of stable amide bonds, often facilitated by activators like EDC or HATU. bioglyco.commedchemexpress.com This allows for the creation of complex bioconjugates.

This unique combination of features positions DBCO-N-bis(PEG4-acid) as a valuable tool in various research areas, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and the construction of complex biomolecular architectures. smolecule.combioglyco.com

Interactive Data Table: Properties of DBCO-N-bis(PEG4-acid)

| Property | Value | Source |

| Molecular Formula | C41H56N2O13 | bioglyco.com |

| Molecular Weight | 800.9 g/mol | bioglyco.com |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO | smolecule.com |

| Storage | -20°C | bioglyco.com |

Interactive Data Table: Comparison of Related Linkers

| Compound Name | Key Functional Groups | Primary Application | Source |

| DBCO-N-bis(PEG4-acid) | DBCO, two Carboxylic Acids | Sequential amide coupling and click chemistry | smolecule.combioglyco.com |

| DBCO-PEG4-acid | DBCO, one Carboxylic Acid | Bioconjugation, linking to amines and azides | smolecule.com |

| DBCO-N-bis(PEG4-NHS ester) | DBCO, two NHS esters | Labeling primary amines and click chemistry | broadpharm.comaxispharm.com |

Structure

2D Structure

Properties

Molecular Formula |

C41H56N2O14 |

|---|---|

Molecular Weight |

800.9 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C41H56N2O14/c44-38(11-12-39(45)43-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)43)42(15-19-52-23-27-56-31-29-54-25-21-50-17-13-40(46)47)16-20-53-24-28-57-32-30-55-26-22-51-18-14-41(48)49/h1-8H,11-33H2,(H,46,47)(H,48,49) |

InChI Key |

NKDFKIRFDIPDQC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Molecular Architecture and Bifunctional Reactivity of Dbco N Bis Peg4 Acid

Elucidation of Molecular Conformation and Branched Topography

DBCO-N-bis(PEG4-acid) is characterized by a branched, or multi-arm, topography. axispharm.commedchemexpress.combroadpharm.comruixibiotech.com This architecture emanates from a central nitrogen atom to which the DBCO moiety and two separate PEG4-acid arms are attached. ruixibiotech.combroadpharm.com This branched structure is a deliberate design feature that enhances the potential for creating multifaceted bioconjugates. axispharm.com The spatial arrangement of the functional groups at the termini of these branches allows for the simultaneous or sequential attachment of different molecules, a key advantage in constructing complex biological tools.

Functional Characterization of the Dibenzocyclooctyne (DBCO) Moiety for Bioorthogonal Ligation

The dibenzocyclooctyne (DBCO) group is the cornerstone of this molecule's bioorthogonal reactivity. broadpharm.combroadpharm.com It is a key player in a type of reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.comnih.govnih.gov This reaction is a cornerstone of "click chemistry," a set of reactions prized for their high efficiency, specificity, and biocompatibility. broadpharm.comsmolecule.com

The reactivity of the DBCO group stems from the significant ring strain inherent in the eight-membered cyclooctyne (B158145) ring. This strain is harnessed to drive a rapid and highly selective reaction with azide-containing molecules, forming a stable triazole linkage. broadpharm.comnih.gov A crucial advantage of this "copper-free" click chemistry is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. broadpharm.comnih.gov The reaction is bioorthogonal, meaning neither the DBCO nor the azide (B81097) group will react with other functional groups typically found in biological systems, ensuring precise and predictable conjugation. broadpharm.com

Reactivity Profiles of the Dual Carboxylic Acid Functional Groups for Directed Derivatization

At the termini of the two PEG4 arms are carboxylic acid groups. medchemexpress.combroadpharm.combioglyco.com These functional groups provide a second, distinct mode of reactivity. Carboxylic acids can readily react with primary amine groups to form stable amide bonds. medchemexpress.comsmolecule.commedchemexpress.com This reaction, however, is not spontaneous and requires the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). medchemexpress.commedchemexpress.com

The presence of two carboxylic acid groups offers the potential for sequential or dual derivatization. smolecule.com This allows for the attachment of two separate amine-containing molecules, or for the creation of a higher-order branched structure by linking to a molecule with multiple amine functionalities. This dual reactivity, in concert with the DBCO group, makes DBCO-N-bis(PEG4-acid) a versatile tool for constructing complex bioconjugates with precise control over the placement and nature of the attached moieties.

Influence of Polyethylene (B3416737) Glycol (PEG4) Spacers on Molecular Properties

Contribution to Enhanced Hydrophilicity and Aqueous Solubility

Polyethylene glycol is inherently hydrophilic, a property conferred by the repeating ether oxygen atoms in its backbone which can form hydrogen bonds with water molecules. smolecule.comthermofisher.comthermofisher.com The inclusion of two PEG4 spacers significantly increases the water solubility of the entire DBCO-N-bis(PEG4-acid) molecule. broadpharm.comthermofisher.cominterchim.fr This is a critical feature for bioconjugation reactions, which are often performed in aqueous buffers to maintain the structure and function of biological molecules like proteins. broadpharm.com Enhanced hydrophilicity also helps to prevent the aggregation of the linker and its conjugates in solution, a common problem with more hydrophobic molecules. lifetein.comthermofisher.comresearchgate.net

Modulation of Steric Hindrance and Conformational Flexibility

The PEG4 spacers provide a flexible bridge between the central DBCO core and the terminal carboxylic acids. smolecule.comlifetein.comthermofisher.com This flexibility allows the reactive functional groups to adopt a wide range of conformations, which can help to overcome steric hindrance during conjugation reactions. lifetein.comresearchgate.net By creating distance and allowing for greater mobility, the PEG spacers ensure that the reactive ends of the molecule are accessible to their target functional groups on other molecules. researchgate.netinterchim.fr

Implications for Accessibility and Efficiency in Molecular Conjugation

The enhanced solubility and reduced steric hindrance afforded by the PEG4 spacers directly translate to greater efficiency in molecular conjugation reactions. interchim.frmdpi.com The hydrophilic nature of the PEG chains can create a hydration shell around the molecule, which can help to minimize non-specific interactions with other biomolecules, leading to cleaner reactions and higher yields of the desired conjugate. smolecule.com The extended and flexible nature of the spacers ensures that the reactive DBCO and carboxylic acid groups are well-exposed and accessible, facilitating their interaction with their respective reaction partners. researchgate.netinterchim.fr This ultimately leads to more efficient and reliable construction of complex bioconjugates for a wide range of research applications. bioglyco.com

Chemical Properties of DBCO-N-bis(PEG4-acid)

| Property | Value | Source |

| Molecular Formula | C41H56N2O14 | broadpharm.combioglyco.com |

| Molecular Weight | 800.9 g/mol | axispharm.combroadpharm.combioglyco.com |

| Purity | ≥98% | axispharm.combioglyco.com |

| Solubility | DMSO, DCM, DMF | broadpharm.combioglyco.com |

| Storage Conditions | -20°C | broadpharm.combioglyco.com |

Synthetic Methodologies and Chemical Derivatization Pathways

General Synthetic Approaches for Dibenzocyclooctyne-Containing Compounds

The dibenzocyclooctyne (DBCO) core is a key structural element, providing the strain-promoted alkyne functionality for copper-free click chemistry. Several general strategies have been developed for the synthesis of dibenzocyclooctyne derivatives. These methods are often time-consuming and can require demanding reaction conditions.

One common approach involves the use of dibenzosuberone (B195587) as a starting material. mdpi.com This tricyclic ketone can be converted to its corresponding oxime, which then undergoes a Beckmann rearrangement to yield a lactam. mdpi.com Subsequent reduction of the amide linkage affords the key amine intermediate. mdpi.com An alternative strategy employs a Sonogashira coupling reaction to construct the internal alkyne, followed by a series of transformations including protection, semi-hydrogenation, oxidation, and reductive amination to form the cyclooctyne (B158145) ring. mdpi.com

More recent advancements have focused on improving the efficiency and scalability of DBCO synthesis. For instance, a highly efficient, multigram synthesis of aza-dibenzocyclooctyne (a related compound) has been reported that avoids the need for column chromatography for purification. researchgate.net Additionally, photochemical methods involving the decarboxylation of cyclopropenone derivatives have been explored for the generation of dibenzocyclooctynes. rsc.org

Targeted Synthesis of Branched Polyethylene (B3416737) Glycol (PEG) Architectures

The branched polyethylene glycol (PEG) portion of DBCO-N-bis(PEG4-acid) is crucial for imparting hydrophilicity and providing two reactive carboxylic acid termini. The synthesis of well-defined branched PEG architectures is a field of significant interest.

Anionic polymerization is a powerful technique for creating branched PEGs. rsc.org Initiators such as trimethylolpropane (B17298) allyl ether can be used to generate dual-branched PEGs with hydroxyl end groups. rsc.org These terminal hydroxyl groups can then be further modified into other functional groups, such as carboxylic acids. rsc.org Another approach utilizes acetal (B89532) protection methods to create heterobifunctional PEGs. researchgate.net

"Click" chemistry has also been employed to construct branched PEG polymers. researchgate.net For example, the reaction of di-azido or tri-azido compounds with terminally di-propargyl PEGs can lead to the formation of ring-type or branched polymers. researchgate.net Furthermore, multi-branched block copolymers composed of a hydrophilic PEG block and a crystallisable poly(p-dioxanone) (PPDO) block have been prepared through a combination of ring-opening polymerization and coupling reactions. rsc.org The ability to control the chain length and branch density of these polymers is a key advantage of these synthetic strategies. rsc.org

Specific Reaction Schemes for the Elaboration of DBCO-N-bis(PEG4-acid)

The final assembly of DBCO-N-bis(PEG4-acid) involves the strategic coupling of the DBCO moiety with the pre-formed branched PEG chains. While the precise, proprietary synthesis scheme for this specific compound is not publicly detailed, a plausible pathway can be inferred from established chemical reactions.

A common strategy would involve the use of a DBCO derivative with a suitable functional group for attachment, such as DBCO-amine or DBCO-acid. rsc.orgrsc.org For instance, DBCO-acid can be activated, often using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base such as DIEA (N,N-diisopropylethylamine), to form an active ester. rsc.orgrsc.org This activated DBCO species can then be reacted with the terminal amino group of a branched PEG precursor that has been synthesized to contain two protected carboxylic acid groups.

Alternatively, if starting with a DBCO-amine, it can be coupled to a branched PEG that has a central functional group amenable to amide bond formation. The two arms of the PEG would already possess the terminal carboxylic acid groups, likely in a protected form. The final step would then be the deprotection of these acid functionalities.

The reaction to form the amide linkage between the DBCO unit and the branched PEG is a critical step. The choice of coupling agents and reaction conditions is vital to ensure high yield and purity of the final product.

Employment of Protecting Groups and Intermediate Precursors in Synthesis

The synthesis of a multifunctional molecule like DBCO-N-bis(PEG4-acid) necessitates the use of protecting groups to prevent unwanted side reactions. The carboxylic acid groups on the PEG arms must be protected while the DBCO moiety is being attached. Common protecting groups for carboxylic acids include esters, such as t-butyl esters, which can be removed under acidic conditions.

Similarly, the DBCO group itself can be sensitive to certain chemical conditions. For example, it can undergo an acid-mediated rearrangement. nih.gov To circumvent this, strategies have been developed to protect the DBCO moiety, for instance by using copper(I) salts during acidic cleavage steps in peptide synthesis. nih.gov

| Intermediate Type | Protecting Group Example | Rationale |

| Branched PEG with terminal acids | t-Butyl ester | Protects carboxylic acid from reacting during coupling of the DBCO moiety. Removable under acidic conditions. |

| DBCO moiety (during certain steps) | Copper(I) coordination | Prevents acid-mediated rearrangement of the DBCO ring structure. nih.gov |

| Amino groups (if present on PEG backbone) | Boc (tert-Butoxycarbonyl) | A common protecting group for amines, removable with acid. nih.gov |

Advanced Purification and Isolation Techniques for Bifunctional Reagents

The purification of bifunctional reagents like DBCO-N-bis(PEG4-acid) is a critical final step to ensure high purity, which is essential for its intended applications. Due to the heterogeneity that can arise from the PEG component and potential side products from the coupling reactions, advanced purification techniques are often required.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for purifying such compounds. rsc.org This technique separates molecules based on their hydrophobicity, allowing for the isolation of the desired product from unreacted starting materials and side products.

Other chromatographic methods, such as ion-exchange chromatography, can also be employed, especially for purifying intermediates or the final product if it carries a net charge. google.com Size-exclusion chromatography (SEC) can be useful for separating polymers based on their size and can be used to characterize the molecular weight distribution of the PEG component. rsc.orgresearchgate.net

Following purification, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and purity of the final DBCO-N-bis(PEG4-acid) product. rsc.orgresearchgate.netrsc.org

Reaction Kinetics and Mechanistic Investigations in Bioorthogonal Conjugations

Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-N-bis(PEG4-acid)

The reaction between the DBCO core of the linker and an azide-functionalized molecule is a cornerstone of its utility. This copper-free click chemistry reaction proceeds via a [3+2] cycloaddition mechanism, driven by the high ring strain of the cyclooctyne (B158145). broadpharm.com The kinetics of this ligation are critical for its application, especially in environments with low reactant concentrations or where rapid conjugation is necessary.

The reaction follows second-order kinetics, and the rate is dependent on the specific structure of both the cyclooctyne and the azide (B81097) partner. Generally, DBCO derivatives exhibit second-order rate constants in the range of 1–2 M⁻¹s⁻¹. nih.govresearchgate.netglenresearch.com However, other studies report a broader range, from approximately 0.1 M⁻¹s⁻¹ to 1 M⁻¹s⁻¹. glenresearch.comrsc.org For instance, a kinetic study using a peptide containing an azido-amino acid residue and a PEG-functionalized DBCO determined a second-order rate constant of 0.34 M⁻¹s⁻¹ in HBS buffer (pH 7.4) at 25 °C. researchgate.net The progress of the reaction can be conveniently monitored spectrophotometrically by observing the decay of the DBCO absorbance at approximately 310 nm. researchgate.netbroadpharm.com

The nature of the azide has a significant impact on the reaction rate. Studies comparing the reactivity of DBCO with different azides have revealed these dependencies. For example, the reaction rate between DBCO and benzyl (B1604629) azide (an aliphatic azide) is significantly faster than with phenyl azide (an aromatic azide). nih.gov This highlights the importance of substrate choice when planning conjugation strategies.

| Cyclooctyne | Azide Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

|---|---|---|---|---|

| DBCO | Benzyl Azide (aliphatic) | 0.24 | CH₃CN:H₂O (3:1) | nih.gov |

| DBCO | Phenyl Azide (aromatic) | 0.033 | CH₃CN:H₂O (3:1) | nih.gov |

| PEG-DBCO | Azido-Peptide | 0.34 | HBS buffer (pH 7.4) | researchgate.net |

| DBCO Derivatives | General Azides | 1 - 2 | Aqueous Buffer | nih.govresearchgate.netglenresearch.com |

Reaction Mechanisms for Amide Bond Formation via Carboxylic Acid Activation

The two terminal carboxylic acid groups of DBCO-N-bis(PEG4-acid) provide a second mode of conjugation, typically with primary amines to form stable amide bonds. smolecule.commedchemexpress.com Carboxylic acids themselves are not sufficiently reactive to readily form amide bonds with amines. rsc.org Therefore, they must first be activated.

The most common and versatile method for activating carboxyl groups for bioconjugation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nanopartz.comthermofisher.com The mechanism proceeds as follows:

Activation: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. rsc.orgthermofisher.com This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid. rsc.orgthermofisher.com

Amine Reaction: The O-acylisourea intermediate can be directly attacked by a nucleophilic primary amine, resulting in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.com

To improve the efficiency of the reaction and reduce the competing hydrolysis side reaction, EDC is frequently used in combination with an N-hydroxysuccinimide derivative, such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). rsc.orgnanopartz.com In this two-step process, the O-acylisourea intermediate reacts with NHS to form a more stable, semi-stable NHS ester. rsc.org This amine-reactive ester has a longer half-life in aqueous solution, allowing for a more efficient subsequent reaction with the amine-containing molecule. rsc.orgnih.gov Other activators like HATU can also be used to facilitate this amide bond formation. medchemexpress.commedchemexpress.com

Comparative Reactivity Studies with Alternative Bioorthogonal Chemical Linkers

The SPAAC reaction involving DBCO is one of several bioorthogonal reactions used for chemical biology and bioconjugation. Its performance is often benchmarked against other common linkers.

DBCO vs. BCN: Bicyclononyne (BCN) is another strained alkyne used in SPAAC reactions. rsc.org The relative reactivity of DBCO and BCN depends heavily on the azide substrate. For reactions with aliphatic benzyl azide, DBCO reacts about 3.4 times faster than BCN. nih.gov Conversely, for reactions with aromatic phenyl azide, BCN reacts approximately 6 times faster than DBCO. nih.gov In surface immobilization studies, DBCO has shown a higher surface density of molecular immobilization compared to BCN, suggesting more efficient binding in that context. ub.edu

SPAAC vs. iEDDA: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO), is known for its exceptionally fast kinetics. conju-probe.com Rate constants for the Tz-TCO ligation can be orders of magnitude higher than those for SPAAC, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. glenresearch.comacs.org This makes iEDDA the fastest bioorthogonal ligation currently available and highly suitable for applications requiring rapid labeling or when dealing with very low concentrations of reactants. conju-probe.comrsc.org

SPAAC vs. Staudinger Ligation: The Staudinger ligation between an azide and a phosphine (B1218219) was one of the first bioorthogonal reactions developed. rsc.org However, its reaction rate is significantly slower than that of SPAAC, by approximately 100-fold. interchim.frthermofisher.com This slow kinetic profile makes it less suitable for studying dynamic biological processes where speed is a critical factor. interchim.fr

| Reaction Type | Reactive Partners | Typical Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features | Reference |

|---|---|---|---|---|

| SPAAC | DBCO + Azide | ~0.1 - 2 | Copper-free, good stability, widely used. | nih.govglenresearch.comrsc.org |

| SPAAC | BCN + Azide | ~0.07 - 0.28 | Copper-free, reactivity depends on azide structure. | researchgate.netnih.gov |

| iEDDA | Tetrazine + TCO | 10³ - 10⁶ | Extremely fast kinetics, bioorthogonal. | glenresearch.comacs.org |

| Staudinger Ligation | Phosphine + Azide | ~0.01 | Copper-free, but significantly slower than SPAAC. | interchim.fr |

Advanced Bioconjugation Strategies Leveraging Dbco N Bis Peg4 Acid

Strategic Considerations for Non-Site-Specific and Site-Selective Biomolecule Functionalization

The functionalization of biomolecules can be broadly categorized into non-site-specific and site-selective strategies, each with distinct advantages and applications. DBCO-N-bis(PEG4-acid) is uniquely equipped to participate in both approaches due to its distinct reactive moieties.

Non-Site-Specific Functionalization: This approach typically targets abundant, naturally occurring functional groups on a biomolecule. The two terminal carboxylic acid groups on the DBCO-N-bis(PEG4-acid) linker are prime candidates for non-site-specific modification. These groups can react with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins, to form stable amide bonds. medchemexpress.commedchemexpress.com This reaction is typically mediated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU. medchemexpress.commedchemexpress.com While robust and straightforward, this method results in a heterogeneous mixture of conjugates with the linker attached at various positions, which can potentially impact the biomolecule's function.

Site-Selective Functionalization: In contrast, site-selective (or site-specific) modification aims to attach a molecule at a predefined location on a biomolecule. This provides precise control over the conjugate's structure and stoichiometry, preserving the native function of the biomolecule. The dibenzocyclooctyne (DBCO) group is the key enabler for this strategy, as it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry". interchim.frrsc.org This reaction occurs rapidly and specifically with an azide-functionalized partner under mild, physiological conditions without the need for a cytotoxic copper catalyst. interchim.frrsc.org Biomolecules can be engineered to contain an azide (B81097) group at a specific location through genetic encoding of unnatural amino acids or enzymatic modification, allowing for precise attachment of the DBCO-N-bis(PEG4-acid) linker. rsc.org This strategy is particularly valuable in applications like antibody-drug conjugates (ADCs), where conjugation at a specific site, such as the Fc region, prevents interference with the antigen-binding sites. rsc.org

The dual nature of DBCO-N-bis(PEG4-acid) allows for hybrid strategies. For instance, the DBCO group can be used for a primary, site-specific conjugation, followed by the use of the carboxyl groups for a secondary, non-site-specific attachment of other molecules.

| Strategy | Target Functional Group | Reactive Group on Linker | Key Features | Resulting Product |

| Non-Site-Specific | Primary Amines (e.g., Lysine) | Carboxylic Acids (-COOH) | Targets abundant groups; uses EDC/HATU activators. medchemexpress.commedchemexpress.com | Heterogeneous mixture of conjugates. |

| Site-Selective | Azide (-N₃) | Dibenzocyclooctyne (DBCO) | Highly specific; copper-free click chemistry (SPAAC). interchim.fr | Homogeneous, precisely defined conjugate. |

Development of Multi-Valent Conjugation Platforms Utilizing Branched Linkers

The architecture of a linker molecule plays a critical role in defining the properties of the final bioconjugate. Branched linkers, such as DBCO-N-bis(PEG4-acid), offer significant advantages over linear linkers, particularly in the creation of multi-valent conjugation platforms. axispharm.com

The "bis(PEG4-acid)" structure provides two separate polyethylene (B3416737) glycol (PEG) arms, each terminated with a carboxylic acid. This branched design allows for the attachment of two molecules to a single DBCO core. This capability is instrumental in applications where increasing the valency or payload of a conjugate is desirable. For example, in the context of antibody-drug conjugates (ADCs), a branched linker can be used to increase the drug-to-antibody ratio (DAR), potentially enhancing therapeutic efficacy. axispharm.com

Key Advantages of Branched Linkers like DBCO-N-bis(PEG4-acid):

Increased Valency: Allows for the attachment of multiple molecules (e.g., drugs, targeting ligands, or imaging agents) to a single point of attachment.

Improved Solubility: The hydrophilic PEG chains enhance the aqueous solubility of the final conjugate. broadpharm.com

Reduced Aggregation: By improving solubility and providing spatial separation, these linkers can help prevent the aggregation of conjugated proteins. axispharm.com

Enhanced Payload Capacity: Crucial for drug delivery systems where a higher concentration of the therapeutic agent is needed. axispharm.com

Applications in the Controlled Assembly and Modification of Macromolecules

The unique combination of a site-specific reactive handle (DBCO) and dual functionalization points (carboxylic acids) makes DBCO-N-bis(PEG4-acid) a powerful tool for the precise modification of a wide range of biological macromolecules.

Proteins and peptides are frequent targets for modification to introduce new functions, such as fluorescence for imaging or the attachment of therapeutic payloads. DBCO-N-bis(PEG4-acid) enables their derivatization through two primary pathways:

Amine-Reactive Conjugation: The twin carboxylic acid groups can be activated to react with the primary amines of lysine residues or the N-terminus of a protein. medchemexpress.com This is a widely used method for general protein labeling.

Bio-orthogonal Conjugation: For more controlled conjugation, a protein can be first modified to incorporate an azide group. This is often achieved by enzymatically modifying specific amino acids or by incorporating an azide-bearing unnatural amino acid during protein expression. The azide-modified protein can then be cleanly and specifically conjugated to the DBCO group of the linker via SPAAC. rsc.org This method was successfully used to verify the azide functionalization of an antibody by reacting it with a DBCO-PEG linker, confirming the modification via SDS-PAGE analysis. rsc.org

The precise modification of oligonucleotides and nucleic acids is fundamental to diagnostics, therapeutics, and molecular biology research. Oligonucleotides can be readily synthesized with an azide modification at a specific position (e.g., the 5' or 3' end). This allows for the direct and site-specific attachment of DBCO-N-bis(PEG4-acid) through copper-free click chemistry.

This strategy is employed in the construction of sophisticated biosensors. For example, DBCO-functionalized oligonucleotide probes have been implemented as sensors on gold electrodes for the detection of specific DNA sequences and proteins. rsc.org Once the DBCO-N-bis(PEG4-acid) linker is attached to the oligonucleotide, its two carboxylic acid groups become available for further functionalization, such as immobilization on an amine-coated surface or the attachment of reporter molecules.

Polysaccharides and glycans play crucial roles in biological recognition, signaling, and structural integrity. Their functionalization allows for the development of targeted drug delivery systems, vaccines, and biomaterials. The reactivity of DBCO-N-bis(PEG4-acid) can be extended to these complex carbohydrates.

The most common strategy involves the chemical or enzymatic introduction of azide groups onto the glycan structure. For instance, metabolic labeling using azide-modified sugar precursors can incorporate azides into the glycans of living cells. These azide-tagged glycans can then be specifically targeted with the DBCO group of the linker for imaging or isolation. Alternatively, the hydroxyl groups on polysaccharides can be chemically activated and converted to amines, which would then be available to react with the carboxylic acid groups of DBCO-N-bis(PEG4-acid), although this approach is less specific.

Engineering of Heterobifunctional and Heterotrifunctional Molecular Constructs

A key application of DBCO-N-bis(PEG4-acid) is in the rational design of heterofunctional molecules—constructs that can link two or more different molecular partners.

Heterobifunctional Constructs: A heterobifunctional linker possesses two different reactive groups. DBCO-N-bis(PEG4-acid) acts as a precursor for creating such linkers. For example, the DBCO group can be reacted with an azide-containing fluorescent dye. The resulting molecule, now bearing two carboxylic acid groups, can then be conjugated to the amine groups on a protein, effectively linking the dye to the protein.

Heterotrifunctional Constructs: The branched nature of DBCO-N-bis(PEG4-acid) allows for the creation of even more complex heterotrifunctional systems. The general scheme involves a three-step process:

First Conjugation: The DBCO group is reacted with a first molecule containing an azide group (Molecule A).

Second Conjugation: One of the two carboxylic acid groups is selectively activated and reacted with a second molecule containing an amine (Molecule B).

Third Conjugation: The remaining carboxylic acid group is activated and reacted with a third, different amine-containing molecule (Molecule C).

This approach enables the assembly of complex molecular architectures, such as a single construct containing a targeting ligand, a therapeutic agent, and an imaging probe, all held together by a central branched linker.

| Property | Description |

| Molecular Formula | C₄₀H₅₆N₂O₁₃ |

| Molecular Weight | 784.88 g/mol |

| Reactive Group 1 | Dibenzocyclooctyne (DBCO) |

| Reactivity 1 | Reacts with azides via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). interchim.fr |

| Reactive Group 2 | bis-Carboxylic Acid (-COOH) |

| Reactivity 2 | Reacts with primary amines via EDC or HATU-mediated amide bond formation. medchemexpress.commedchemexpress.com |

| Key Features | Branched structure; contains two hydrophilic PEG4 spacers. |

Methodologies for Surface Immobilization and Advanced Material Functionalization

The strategic functionalization of surfaces and advanced materials is a cornerstone of progress in fields ranging from diagnostics and biomaterials to electronics. DBCO-N-bis(PEG4-acid) has emerged as a powerful tool in this domain due to its unique branched structure and dual reactivity. This heterobifunctional linker features a dibenzocyclooctyne (DBCO) group for catalyst-free click chemistry and two terminal carboxylic acid groups for covalent attachment to surfaces. broadpharm.commedchemexpress.com This architecture enables a robust, two-stage methodology for creating highly specific and functionalized materials.

The primary strategy involves an initial, stable immobilization of the linker onto a substrate, followed by the bioorthogonal conjugation of a target molecule. The carboxylic acid moieties of DBCO-N-bis(PEG4-acid) serve as the anchor for surface attachment. These groups can react with primary amines on a suitably modified surface to form highly stable amide bonds. broadpharm.commedchemexpress.com This process is not spontaneous and requires the activation of the carboxylic acids, typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS), or with other coupling agents like HATU. broadpharm.commedchemexpress.combroadpharm.com This method is versatile and can be applied to a variety of materials that either naturally possess or can be engineered to display primary amine groups, including aminosilane-coated glass or silica, and polymeric nanoparticles. vectorlabs.comcd-bioparticles.netnih.gov

Once the DBCO-N-bis(PEG4-acid) linker is covalently bound to the surface, the material is endowed with highly reactive DBCO groups. This sets the stage for the second phase of functionalization: the attachment of a molecule of interest. This is accomplished through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. precisepeg.com Any molecule—be it a peptide, protein, nucleic acid, or small-molecule probe—that has been modified to contain an azide (-N3) group can be specifically and efficiently conjugated to the DBCO-functionalized surface. thermofisher.com

A key advantage of this SPAAC reaction is its bioorthogonality; it proceeds rapidly under mild, physiological conditions without interfering with native biological functional groups, and critically, it obviates the need for cytotoxic copper catalysts. thermofisher.comaxispharm.com The hydrophilic polyethylene glycol (PEG) spacers inherent in the DBCO-N-bis(PEG4-acid) structure further enhance the utility of this linker by improving water solubility and extending the reactive DBCO group away from the surface, which minimizes steric hindrance and improves accessibility for incoming azide-modified molecules. cd-bioparticles.netconju-probe.com

The branched nature of the linker, providing two points of attachment via the carboxylic acid groups, can potentially increase the stability and density of the immobilized linker on amine-rich surfaces. This leads to a higher surface density of DBCO groups available for subsequent click reactions, thereby amplifying the signal or functional response of the final modified material.

Table 1: Methodologies for Covalent Immobilization of DBCO-N-bis(PEG4-acid) This table outlines the common strategies for attaching DBCO-N-bis(PEG4-acid) to various amine-functionalized surfaces.

| Substrate Type | Surface Functional Group | Carboxylic Acid Activator(s) | Typical Reaction Environment | Resulting Covalent Bond |

|---|---|---|---|---|

| Silica, Glass, Silicon Wafers | Primary Amine (-NH₂) via aminosilane (B1250345) treatment | EDC / NHS | Aqueous buffer (pH 7.0-8.5) | Amide |

| Polymeric Nanoparticles (e.g., PLGA, Chitosan) | Primary Amine (-NH₂) | EDC / HATU | Aqueous buffer or organic solvent (e.g., DMSO, DMF) | Amide |

| Self-Assembled Monolayers (e.g., on Gold) | Amine-terminated thiols | EDC / NHS | Aqueous buffer | Amide |

| Biological Membranes (e.g., Liposomes) | Amine-containing phospholipids (B1166683) (e.g., PE) | EDC / NHS | Aqueous buffer (pH 7.0-8.5) rsc.org | Amide |

Table 2: Research Findings on Advanced Material Functionalization via SPAAC This table details examples of azide-modified molecules that can be conjugated to DBCO-functionalized surfaces for various advanced applications.

| Molecule Class | Specific Example of Azide-Modified Molecule | Research Application | Key Finding/Advantage |

|---|---|---|---|

| Peptides | Azido-RGD | Cell-Adhesive Biomaterials | Creates surfaces that selectively bind integrin-expressing cells, promoting controlled cell attachment and growth. |

| Proteins | Azide-labeled Antibody (e.g., anti-EGFR) | Targeted Cell Capture Devices | Enables the specific immobilization of antibodies for capturing rare cells from complex biological fluids. rsc.org |

| Nucleic Acids | 5'-Azido-oligonucleotide | DNA-Based Biosensors | Allows for the high-density, oriented attachment of DNA probes for sensitive and specific target detection. |

| Imaging Agents | Azido-Fluorophore (e.g., TAMRA-azide) | Fluorescent Labeling and Microscopy | Provides a method for covalently patterning fluorescent molecules onto surfaces for advanced imaging applications. |

| Small Molecules | Azido-Biotin | Affinity Capture Surfaces | Creates surfaces with high-affinity binding sites for streptavidin-conjugated proteins or nanoparticles. |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU |

| 5'-Azido-oligonucleotide | - |

| anti-EGFR | - |

| Azido-Biotin | - |

| Azido-Fluorophore | - |

| Azido-RGD | - |

| Chitosan | - |

| DBCO-N-bis(PEG4-acid) | - |

| Dibenzocyclooctyne | DBCO |

| N-Hydroxysuccinimide | NHS |

| Poly(lactic-co-glycolic acid) | PLGA |

Pioneering Applications in Chemical Biology and Materials Science Research

Design and Synthesis of Sophisticated Linker Systems for Targeted Molecular Entities

The modular nature of DBCO-N-bis(PEG4-acid) makes it an ideal component for constructing sophisticated linker systems. The DBCO moiety allows for highly efficient and bioorthogonal conjugation to azide-modified molecules, while the two carboxylic acid groups offer attachment points for a variety of payloads, targeting ligands, or other functional molecules.

Modular Linker Elements for Antibody-Drug Conjugate (ADC) Research Platforms

Interfacing Linker Structures for Proteolysis-Targeting Chimeras (PROTACs) Investigation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length, rigidity, and chemical composition of the linker can impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. DBCO-N-bis(PEG4-acid) can serve as a versatile scaffold for PROTAC synthesis. The DBCO group can be used to attach the linker to one of the ligands, while the two carboxylic acid groups provide handles for attaching the other ligand and for further modifications to optimize linker properties. This branched topology allows for the exploration of novel PROTAC architectures.

Fabrication of Multivalent Ligands and Receptor Probes

Multivalency, the simultaneous interaction of multiple ligands with their corresponding receptors, can lead to significantly enhanced binding affinity and specificity. DBCO-N-bis(PEG4-acid) is an excellent building block for the construction of multivalent ligands and receptor probes. The two carboxylic acid groups can be functionalized with two copies of a targeting ligand, and the DBCO group can be used for subsequent conjugation to a scaffold or an imaging agent. This approach allows for precise control over the spacing and orientation of the ligands, which is crucial for optimizing multivalent interactions.

Development of Advanced Probes for Imaging and Diagnostics Research

The unique properties of DBCO-N-bis(PEG4-acid) also lend themselves to the development of advanced probes for bioimaging and diagnostic applications. The bioorthogonal reactivity of the DBCO group enables the specific labeling of azide-modified biomolecules in complex biological environments.

Strategies for Bioorthogonal Fluorescent Tagging

Fluorescent labeling is a powerful tool for visualizing and tracking biomolecules in living systems. DBCO-N-bis(PEG4-acid) can be utilized in bioorthogonal fluorescent tagging strategies. The carboxylic acid groups can be conjugated to fluorescent dyes, and the resulting DBCO-dye conjugate can then be used to label azide-functionalized proteins, glycans, or other biomolecules. The PEG4 spacers can help to improve the brightness and reduce the quenching of the fluorescent dyes. This approach allows for highly specific and covalent labeling of targets of interest for fluorescence microscopy and other imaging modalities.

Engineering of Bio-responsive and Environmentally Stimuli-Responsive Conjugates

The dual functionality of DBCO-N-bis(PEG4-acid) is particularly advantageous for the creation of smart materials that can respond to specific biological cues or environmental changes. The DBCO group allows for covalent attachment to azide-modified molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. Simultaneously, the two carboxylic acid groups can be conjugated to amine-containing molecules, such as proteins or polymers, through stable amide bonds.

This modularity allows for the design of conjugates that can change their properties or release a payload in response to stimuli such as pH, redox potential, or enzymatic activity. For instance, a therapeutic agent can be linked to a targeting ligand through the DBCO-N-bis(PEG4-acid) linker, with a stimuli-sensitive bond incorporated into the structure. The branched nature of the linker, with its two carboxylic acid groups, allows for the attachment of multiple molecules, potentially increasing the potency or functionality of the resulting conjugate.

Research in the broader field of stimuli-responsive hydrogels has demonstrated the utility of PEG-based crosslinkers in tuning the material's response to external cues. While specific studies detailing the use of DBCO-N-bis(PEG4-acid) in this context are emerging, the principles of using branched, functionalized PEG linkers to control hydrogel properties are well-established. The ability to precisely control the architecture of these materials at the molecular level is key to their function.

Table 1: Potential Design Strategies for Stimuli-Responsive Conjugates using DBCO-N-bis(PEG4-acid)

| Stimulus | Potential Design Strategy | Example Application |

| pH | Incorporation of an acid-labile linker (e.g., hydrazone) between the DBCO-N-bis(PEG4-acid) and a payload. | Targeted drug release in the acidic tumor microenvironment. |

| Redox | Inclusion of a disulfide bond that can be cleaved by intracellular glutathione. | Intracellular release of a therapeutic agent upon cell uptake. |

| Enzyme | Integration of a peptide sequence that is a substrate for a specific enzyme (e.g., a matrix metalloproteinase). | Release of an anti-inflammatory drug at a site of inflammation. |

Fabrication of Functionally Enhanced Biomaterials and Bio-Interfaces

The ability to modify surfaces and construct complex three-dimensional structures is a cornerstone of modern biomaterials science. DBCO-N-bis(PEG4-acid) provides a versatile platform for the fabrication of such materials with enhanced functionality.

Surface Modification Strategies for Biosensing and Diagnostic Platforms

The development of sensitive and specific biosensors and diagnostic platforms often relies on the controlled immobilization of capture molecules, such as antibodies or nucleic acids, onto a solid support. The carboxylic acid groups of DBCO-N-bis(PEG4-acid) can be used to anchor the molecule to an amine-functionalized surface. The exposed DBCO group is then available for the bioorthogonal ligation of an azide-modified capture molecule.

This strategy offers several advantages. The SPAAC reaction is highly specific and can be performed in aqueous buffers, preserving the activity of the immobilized biomolecule. The PEG spacers help to extend the capture molecule away from the surface, reducing steric hindrance and improving its accessibility to the target analyte. The branched nature of the linker could potentially allow for a higher density of capture molecule immobilization, thereby amplifying the detection signal.

Table 2: Comparison of Surface Immobilization Strategies

| Feature | Direct Amine Coupling | DBCO-N-bis(PEG4-acid) Mediated Coupling |

| Orientation Control | Random | Potentially more controlled via site-specific azide (B81097) modification |

| Bioorthogonality | No | Yes |

| Steric Hindrance | Can be significant | Reduced due to PEG spacers |

| Surface Density | Limited by available surface amines | Potentially higher due to branched structure |

Integration into Polymeric Scaffolds and Hydrogel Networks

DBCO-N-bis(PEG4-acid) is a valuable tool for the functionalization and crosslinking of polymeric scaffolds and hydrogel networks, which are widely used in tissue engineering and regenerative medicine. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, mimicking the extracellular matrix.

The bifunctional nature of DBCO-N-bis(PEG4-acid) allows it to act as a crosslinker by reacting its two carboxylic acid groups with amine-functionalized polymers. This creates a hydrogel network with pendant DBCO groups. These DBCO groups can then be used to immobilize azide-modified bioactive molecules, such as growth factors or cell adhesion peptides, within the hydrogel matrix. This approach allows for the creation of "smart" hydrogels that can present specific biological signals to encapsulated cells in a controlled manner.

The ability to decouple the hydrogel formation from the bio-functionalization step is a significant advantage. It allows for the optimization of the mechanical properties of the hydrogel independently of the biological modifications. This modularity is crucial for designing bespoke biomaterials that can meet the specific demands of different tissue engineering applications.

Analytical and Characterization Methodologies for Dbco N Bis Peg4 Acid Conjugates

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental for confirming the successful conjugation and elucidating the structure of DBCO-N-bis(PEG4-acid) conjugates. These techniques provide information at the molecular level, verifying the presence of the DBCO moiety and the integrity of the biomolecule post-conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy serves as a powerful tool for confirming the covalent attachment of the DBCO group to a molecule. The aromatic protons of the dibenzocyclooctyne ring system exhibit characteristic signals in the downfield region of the spectrum, typically between 7 and 8 ppm. researchgate.net The successful conjugation can be verified by the appearance of these specific peaks in the ¹H NMR spectrum of the purified conjugate, which are absent in the spectrum of the unconjugated starting material. researchgate.net Furthermore, the singlet peak corresponding to the CH₂ groups of the PEG linker can also be identified. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is widely used to confirm the formation of the conjugate and to determine the degree of labeling. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly valuable.

Confirmation of Conjugation: A distinct increase in the molecular weight of the target molecule after reaction with the DBCO reagent confirms successful conjugation. researchgate.net For instance, MALDI-TOF analysis of a protein before and after conjugation will show a mass shift corresponding to the mass of the attached DBCO-N-bis(PEG4-acid) linker. mdpi.com

Determination of Labeling Stoichiometry: High-resolution mass spectrometry can reveal the distribution of conjugated species. It is possible to identify molecules with one, two, or more DBCO linkers attached, providing insight into the reaction's efficiency and the heterogeneity of the product. mdpi.com The observed molecular weight difference between peaks often corresponds to the mass of a single DBCO-linker moiety. mdpi.com

Structural Integrity: Techniques like limited proteolysis mass spectrometry (LiP-MS) can be employed to probe the structural integrity of protein conjugates and understand how the attached linker interacts with the protein's structure. researchgate.net Additionally, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) can be used for the quantification of released tags from conjugates in specific analytical workflows. rsc.org

| Technique | Application | Key Findings |

| ¹H NMR | Structural confirmation of DBCO attachment | Appearance of characteristic DBCO proton signals (7-8 ppm). researchgate.net |

| MALDI-TOF MS | Confirmation of conjugation and degree of labeling | Observation of a mass increase corresponding to the DBCO linker. researchgate.netmdpi.com |

| ESI-MS | Confirmation of synthesis | Used to confirm the synthesis of DBCO precursors. researchgate.net |

| LC-MS/MS | Quantification and analysis of released tags | Enables multiplexed detection of biomarkers released from antibody conjugates. rsc.org |

Chromatographic Methods for Purity Assessment and Isolation of Conjugated Species

Chromatography is indispensable for the purification of DBCO-N-bis(PEG4-acid) conjugates, separating the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of bioconjugates. lumiprobe.combroadpharm.com

Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. Since the DBCO group is hydrophobic, DBCO-conjugated molecules will have a longer retention time on an RP-HPLC column (such as a C18 column) compared to their unconjugated precursors. researchgate.net RP-HPLC is effective for separating the final conjugate from excess, unreacted small molecules like azide-containing tags. researchgate.net

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is useful for removing unreacted small molecule linkers from large protein or antibody conjugates. researchgate.net However, it may not be ideal for separating species with small mass differences or for resolving unbound small molecules that co-elute with other small sample components. researchgate.net

Other chromatographic techniques like flash column chromatography can be used for purification on a preparative scale. broadpharm.com For oligonucleotide conjugates, specialized purification cartridges can also be employed. glenresearch.com

| Method | Principle of Separation | Primary Use in DBCO Conjugate Analysis |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Separating conjugates from unreacted, less hydrophobic precursors and small molecules. researchgate.net |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removing excess small molecule linkers from large bioconjugates. researchgate.net |

| Ion-Exchange Chromatography (IEX) | Net Charge | Separating unconjugated, single, and multiple conjugated species. nih.gov |

Quantitative Analysis of Conjugation Efficiency and Reaction Yields

Quantifying the extent of conjugation is crucial for standardizing protocols and ensuring the reproducibility of results. Several methods are available for determining the degree of labeling (DOL), which is the average number of DBCO molecules conjugated per biomolecule.

UV-Vis Spectroscopy: A straightforward method for quantifying DBCO incorporation involves UV-Vis spectroscopy. The DBCO molecule has a characteristic absorbance maximum around 309-310 nm, a wavelength where most proteins and biomolecules have minimal absorbance. nih.gov2bscientific.comhelsinki.fi By measuring the absorbance of the conjugate at 280 nm (for protein) and 309 nm (for DBCO), the concentrations of both the protein and the DBCO moiety can be determined, allowing for the calculation of the DOL. nih.govthermofisher.com A correction factor is often needed to account for the DBCO group's minor absorbance contribution at 280 nm. nih.govbroadpharm.com The progress of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction itself can also be monitored in real-time by observing the disappearance of the DBCO absorbance peak at ~310 nm. 2bscientific.com

Fluorescence-Based Assays: For quantifying DBCO groups on surfaces, such as liposomes, a fluorescence assay can be employed. One such method involves reacting the DBCO-functionalized surface with an azide-containing fluorophore, like anthracene-azide. rsc.org The resulting fluorescence emission is proportional to the number of DBCO groups present, which can be quantified by comparison to a standard curve. rsc.org

The table below outlines a typical calculation for the Degree of Labeling (DOL) using UV-Vis spectroscopy.

| Parameter | Formula | Description |

| Protein Concentration | c_protein = (A₂₈₀ - (A₃₀₉ * CF)) / ε_protein | A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm. ε_protein is the molar extinction coefficient of the protein. CF is the correction factor for DBCO absorbance at 280 nm (e.g., 1.089). nih.govbroadpharm.com |

| DBCO Concentration | c_DBCO = A₃₀₉ / ε_DBCO | ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (e.g., 12,000 M⁻¹cm⁻¹). nih.gov |

| Degree of Labeling (DOL) | DOL = c_DBCO / c_protein | Represents the molar ratio of DBCO to the protein. thermofisher.com |

Advanced Techniques for Investigating Conjugate Stability and Integrity in Diverse Matrices

Beyond initial characterization, it is vital to assess the stability and integrity of the conjugate under relevant storage and experimental conditions.

Stability Assessment: The stability of the DBCO group itself is a key consideration. The DBCO functional group can lose reactivity over time, with studies on DBCO-modified antibodies showing a 3-5% loss of reactivity after four weeks of storage at 4°C or -20°C. interchim.fr This degradation can occur through oxidation or the addition of water to the strained triple bond. lumiprobe.com Therefore, long-term storage in buffers containing azides or thiols should be avoided. interchim.fr

Integrity in Complex Matrices:

Gel Electrophoresis (SDS-PAGE): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common technique to visually confirm conjugation. Successful attachment of the DBCO-N-bis(PEG4-acid) linker to a protein results in an increase in molecular weight, which is observed as a shift to a higher position on the gel compared to the unconjugated protein. helsinki.firesearchgate.net

Nano Differential Scanning Fluorimetry (nanoDSF): This technique measures the thermal stability of a protein by monitoring changes in its intrinsic fluorescence as it is heated. It can be used to assess whether the conjugation process has adversely affected the protein's structural integrity by comparing the melting temperature (Tₘ) of the conjugated protein to the unconjugated form. rsc.org

These advanced methods ensure that the DBCO-N-bis(PEG4-acid) conjugate not only is successfully formed but also remains stable and structurally sound for its intended application.

Future Trajectories and Evolving Research Frontiers

Exploration of Next-Generation Branched DBCO Linker Designs

The branched structure of DBCO-N-bis(PEG4-acid) offers distinct advantages over linear counterparts, including enhanced solubility and a higher density of functional groups. axispharm.combroadpharm.com Future research is focused on evolving this concept to create next-generation linkers with tailored properties for specific, complex applications such as antibody-drug conjugates (ADCs). axispharm.combroadpharm.com The goal is to develop linkers that allow for a higher concentration of payload attachment without compromising the antibody's natural function. broadpharm.com

Key areas of exploration include:

Modulating Linker Length and Flexibility: Optimizing the length of the PEG arms is critical for overcoming steric hindrance in dense biological environments and can significantly impact the efficiency of conjugation. axispharm.comprecisepeg.com

Increasing Functional Group Capacity: Designs are being investigated that incorporate more than two reactive handles, creating multi-arm or dendritic structures that can accommodate a greater number of functional groups for multivalent binding or higher payload capacities. axispharm.com

Introducing Controlled Cleavage Sites: For applications in drug delivery, incorporating cleavable moieties within the linker arms that respond to specific physiological triggers (e.g., pH, enzymes) is a major area of development. nih.govaxispharm.com This allows for the controlled release of conjugated payloads at the target site. nih.gov

| Linker Feature | Rationale for Development | Potential Application |

| Variable PEG Length | Fine-tunes solubility and steric properties. axispharm.com | Optimizing antibody-drug conjugate (ADC) stability and efficacy. broadpharm.com |

| Dendritic/Multi-arm Structures | Increases the number of attachment points for payloads or targeting ligands. axispharm.com | Development of high-payload ADCs, multivalent imaging agents. |

| Stimuli-Responsive Moieties | Enables controlled release of conjugated molecules in specific microenvironments. nih.gov | Targeted drug delivery with reduced off-target effects. nih.govaxispharm.com |

Synergistic Integration with Complementary Bioorthogonal Chemical Ligation Strategies

The power of DBCO-mediated SPAAC can be amplified by combining it with other bioorthogonal reactions. nih.gov This "multi-tool" approach allows for the sequential or simultaneous labeling of different components within a complex biological system, each with a distinct chemical handle. The high chemoselectivity of the DBCO-azide reaction ensures it does not interfere with other bioorthogonal pairs. conju-probe.com

Promising synergistic strategies include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The rapid kinetics of the reaction between tetrazines and strained alkenes (like trans-cyclooctene (B1233481), TCO) make it an ideal partner for SPAAC. nih.gov A molecule could be designed with both a DBCO group and a TCO group, allowing for two separate and rapid conjugation events.

Oxime/Hydrazone Ligation: The reaction between carbonyls (aldehydes or ketones) and aminooxy or hydrazine (B178648) groups offers another orthogonal pathway. nih.gov A branched linker could incorporate both a DBCO moiety and a protected carbonyl, enabling a two-step conjugation process.

Click-Assisted Native Chemical Ligation (CAN): This novel method utilizes SPAAC to accelerate slow native chemical ligations (NCL), which are used for the total chemical synthesis of proteins. nih.gov Peptides equipped with DBCO and azide (B81097) handles are brought into close proximity, increasing their effective concentration and speeding up the NCL process. nih.gov This approach is particularly useful for overcoming challenging ligations at sterically hindered junctions. nih.gov

Expansion into Emerging Fields of Biomaterials Engineering and Nanotechnology

The properties of DBCO-N-bis(PEG4-acid), such as its defined structure, hydrophilicity, and dual functionality, make it highly suitable for advanced applications in biomaterials and nanotechnology. axispharm.comtaskcm.com The ability to precisely attach biological molecules to surfaces and nanoparticles is fundamental to these fields. taskcm.commdpi.com

Future applications are envisioned in:

Surface Modification: The carboxylic acid groups can be used to anchor the linker to amine-functionalized surfaces, while the DBCO group remains available for the bioorthogonal immobilization of azide-tagged proteins, peptides, or nucleic acids. broadpharm.comconju-probe.com This is critical for developing biosensors, biocompatible implants, and cell culture platforms.

Targeted Drug Delivery Systems: The linker can be conjugated to the surface of drug-carrying nanoparticles, such as liposomes or polymers. taskcm.commedchemexpress.com The two PEG4-acid arms can enhance the particle's stability and circulation time, while the DBCO group allows for the attachment of targeting ligands (e.g., antibodies, aptamers) that guide the nanoparticle to specific cells or tissues. taskcm.com

Hydrogel Formation and Functionalization: Branched linkers can act as cross-linking agents in the formation of hydrogels. The ability to subsequently functionalize these gels via SPAAC opens up possibilities for creating 3D cell culture scaffolds that can be modified in situ with growth factors or other bioactive molecules.

Application of Computational Chemistry for Predicting Reactivity and Conjugation Outcomes

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of complex chemical reactions, including bioorthogonal ligations. nih.gov By using methods like Density Functional Theory (DFT), researchers can model reaction pathways and calculate activation energies, providing insights that can guide the design of new and more reactive linkers. researchgate.net

Key computational approaches include:

Activation Strain Model (ASM): This model helps to understand the factors that control reactivity by analyzing the strain and interaction energies as the reactants approach each other. researchgate.net It has been used to explain reactivity trends in different cyclooctyne (B158145) designs. researchgate.net

Predicting Reaction Kinetics: Computational models can predict the second-order rate constants of SPAAC reactions. mdpi.com This is crucial for applications like in vivo imaging, where rapid reaction kinetics are essential. Researchers have used these predictions to design novel cyclooctynes with significantly improved reaction speeds compared to early DBCO derivatives. mdpi.com

Machine Learning Models: By training algorithms on large datasets of known reactions, machine learning can be employed to rapidly predict the reactivity of new covalent compounds, reducing the need for extensive experimental screening. nih.gov This approach can accelerate the discovery of next-generation linkers with optimized properties. nih.gov

Addressing Methodological Challenges in Highly Complex Bioconjugation Systems

While powerful, the application of DBCO linkers in intricate biological systems like living cells or whole organisms presents several challenges. conju-probe.com The local microenvironment at the reaction site can significantly influence conjugation efficiency. nih.gov

Future research will focus on overcoming these hurdles:

Steric Hindrance: In crowded environments, such as on the surface of a cell or within a folded protein, the accessibility of the DBCO group can be limited. The design of linkers with longer, more flexible PEG arms is a key strategy to mitigate this issue. axispharm.comvectorlabs.com

Off-Target Reactions: Although highly specific, the potential for side reactions, especially with thiols under certain conditions, needs to be carefully managed in complex proteomes. nih.gov Research into peptide tags that can accelerate the desired thiol-yne reaction selectively offers a promising solution. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing DBCO-N-bis(PEG4-acid) with high purity, and how can its structural integrity be validated experimentally?

- Methodological Answer : Synthesis typically involves coupling DBCO (dibenzocyclooctyne) with PEG4-acid chains via amide or ester linkages. Key steps include:

- Purification : Use size-exclusion chromatography (SEC) or HPLC to separate unreacted PEG4-acid precursors and ensure monodispersity .

- Characterization : Validate via -NMR to confirm PEG4 chain integration and DBCO core retention. MALDI-TOF mass spectrometry is critical for verifying molecular weight (expected ~776.91 g/mol for N-(Amino-PEG5)-N-bis(PEG4-acid)) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection at 280 nm (DBCO absorbance) to confirm >95% purity .

Q. How do the physicochemical properties of DBCO-N-bis(PEG4-acid) influence its stability in aqueous buffers, and what experimental conditions optimize its reactivity in click chemistry?

- Methodological Answer :

- Solubility : PEG4 chains enhance water solubility (~1.165 g/cm density predicted), but aggregation may occur at high concentrations. Use dynamic light scattering (DLS) to monitor particle size in PBS or HEPES buffers .

- Reactivity Optimization : DBCO reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC). Maintain pH 7–8 and avoid reducing agents (e.g., DTT) to preserve DBCO integrity. Kinetic studies via UV-Vis (tracking DBCO decay at 300–350 nm) can quantify reaction efficiency .

Advanced Research Questions

Q. What strategies mitigate steric hindrance when conjugating DBCO-N-bis(PEG4-acid) to large biomolecules (e.g., antibodies or nanoparticles), and how can conjugation efficiency be quantified?

- Methodological Answer :

- Site-Specific Conjugation : Use heterobifunctional linkers (e.g., NHS-PEG4-DBCO) to direct coupling to lysine residues or engineered cysteines on antibodies .

- Efficiency Quantification :

- Fluorescent Labeling : Attach a fluorophore (e.g., AF647) to the azide partner and measure fluorescence resonance energy transfer (FRET) post-conjugation .

- Mass Spectrometry : Compare unmodified vs. conjugated biomolecule masses to calculate labeling ratios .

- Steric Mitigation : Introduce flexible PEG spacers (>PEG8) between DBCO and the target molecule to reduce steric clashes .

Q. How do batch-to-batch variations in PEG4-acid chain length affect DBCO-N-bis(PEG4-acid) performance in drug delivery systems, and what analytical methods detect these inconsistencies?

- Methodological Answer :

- Impact Analysis : Variations in PEG4 length alter hydrophilicity and drug release kinetics. Use SEC-MALS (multi-angle light scattering) to measure PEG4 polydispersity index (PDI). Batches with PDI >1.1 may exhibit inconsistent in vivo behavior .

- Inconsistency Detection :

- NMR Deconvolution : Compare integration ratios of PEG4 methylene protons (-CH-) to DBCO aromatic protons .

- LC-MS/MS : Identify truncated PEG4 chains by monitoring fragment ions specific to PEG4-acid .

Q. What experimental approaches resolve contradictory data in DBCO-N-bis(PEG4-acid) stability studies under physiological vs. storage conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate DBCO-N-bis(PEG4-acid) in simulated physiological conditions (37°C, pH 7.4) vs. storage buffers (-20°C, dry). Monitor DBCO degradation via LC-MS and correlate with bioactivity assays (e.g., azide-binding capacity) .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal ions accelerating DBCO oxidation) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reaction yields for DBCO-N-bis(PEG4-acid) conjugation to azide-functionalized surfaces?

- Methodological Answer :

- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) to quantify azide density on substrates. Low azide surface coverage (<0.5 molecules/nm) may artificially reduce yields .

- Yield Normalization : Report yields as "functional yield" (active DBCO post-conjugation) rather than "bulk yield" to account for inactive species .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.